molecular formula C12H17NO2 B13133412 Ethyl2-(3-isopropylpyridin-2-yl)acetate

Ethyl2-(3-isopropylpyridin-2-yl)acetate

Cat. No.: B13133412
M. Wt: 207.27 g/mol
InChI Key: PSYIKRFZWYQIKY-UHFFFAOYSA-N
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Description

Ethyl2-(3-isopropylpyridin-2-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The isopropyl group attached to the pyridine ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of anhydrous ethanol and a strong acid catalyst is essential to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-isopropylpyridin-2-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 3-isopropylpyridine-2-carboxylic acid and ethanol.

    Reduction: 3-isopropylpyridine-2-ylmethanol.

    Substitution: 3-isopropylpyridine-2-ylacetamide.

Mechanism of Action

The mechanism of action of Ethyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring and isopropyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl2-(3-isopropylpyridin-2-yl)acetate can be compared with other esters and pyridine derivatives:

This compound stands out due to its unique combination of a pyridine ring and an isopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(3-propan-2-ylpyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-11-10(9(2)3)6-5-7-13-11/h5-7,9H,4,8H2,1-3H3

InChI Key

PSYIKRFZWYQIKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(C)C

Origin of Product

United States

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